1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-(azepan-1-yl)propyl chain and at the 4-position with a carboxylic acid group. The azepane ring (a seven-membered saturated nitrogen heterocycle) confers unique steric and electronic properties, while the triazole-carboxylic acid motif is a common pharmacophore in medicinal chemistry, known for hydrogen-bonding interactions and metabolic stability . This compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method widely employed for triazole synthesis .
Properties
Molecular Formula |
C12H20N4O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)propyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H20N4O2/c1-10(15-6-4-2-3-5-7-15)8-16-9-11(12(17)18)13-14-16/h9-10H,2-8H2,1H3,(H,17,18) |
InChI Key |
PHBQZLZGVATJID-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(N=N1)C(=O)O)N2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Grignard-Mediated Carboxylation Using Dibromotriazole Intermediates
Reaction Overview
This method, adapted from US20180029999A1, involves sequential substitution of bromine atoms on 1-substituted-4,5-dibromo-1H-1,2,3-triazole (II ) using Grignard reagents and carbon dioxide.
Key Steps:
- Formation of 1-substituted-4-bromo-1H-1,2,3-triazole (III):
- II is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) at −78°C–0°C.
- Low alcohols (e.g., methanol) quench the reaction to isolate III .
- Carboxylation via CO₂ insertion:
- III reacts with isopropylmagnesium chloride–lithium chloride composite, followed by CO₂ bubbling.
- Acidic workup yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (I ) and 4-bromo-5-carboxylic acid byproduct (IV ).
- Separation via methylation:
Example Synthesis (Adapted from):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | IsopropylMgCl, THF, −30°C | 85% |
| 2 | CO₂, HCl, ethyl acetate | 49% |
| 3 | Methyl iodide, K₂CO₃, DMF | 91% purity |
Limitations:
- Requires hazardous Grignard reagents and cryogenic conditions.
- Byproduct formation necessitates additional purification steps.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Design
This method, inspired by PMC11450731 and PMC11164697, employs click chemistry to construct the triazole core.
Key Steps:
- Synthesis of 2-(azepan-1-yl)propyl azide:
- Azepane is alkylated with 1,2-dibromopropane to form 2-(azepan-1-yl)propyl bromide.
- Substitution with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) yields the azide.
- CuAAC with propiolic acid:
- The azide reacts with propiolic acid (HC≡C–COOH) using CuI/ascorbate in THF/water (1:1) at 25°C.
Example Synthesis (Adapted from):
| Component | Conditions | Yield |
|---|---|---|
| 2-(azepan-1-yl)propyl azide | NaN₃, DMSO, 80°C, 12 h | 78% |
| CuAAC reaction | CuI, THF/H₂O, 25°C, 6 h | 92% |
Advantages:
- High regioselectivity for 1,4-disubstituted triazoles.
- Ambient conditions and biocompatible reagents.
Comparative Analysis of Methods
Mechanistic Insights
Grignard Carboxylation Pathway
Challenges and Optimization Strategies
Grignard Method Challenges
Chemical Reactions Analysis
Triazole Ring Functionalization
The 1,2,3-triazole ring participates in regioselective reactions, particularly at the C-4 and C-5 positions.
C–H Arylation
Palladium-catalyzed direct arylation enables substitution at the C-5 position of the triazole. For example:
| Substrate | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| Aryl bromides | Pd(OAc)₂, PivOH, K₂CO₃ | 110°C, DMA, 24 h | 65–85% |
This method avoids pre-functionalization of the triazole and is compatible with diverse aryl halides .
Click Chemistry
The triazole ring itself is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While not directly observed for this compound, analogous reactions suggest:
-
Reagents: Terminal alkyne, azide derivative (e.g., 2-azido-1-(azepan-1-yl)propane)
-
Conditions: CuSO₄/sodium ascorbate, H₂O/tert-BuOH (1:1), RT .
Carboxylic Acid Derivatives
The –COOH group undergoes typical acid-mediated transformations:
Esterification
Reaction with alcohols (e.g., methanol) under acidic conditions:
| Acid Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂SO₄ | CH₃OH | Reflux | >90% |
Amide Formation
Coupling with amines via EDCl/HOBt activation:
| Amine | Activator | Solvent | Yield |
|---|---|---|---|
| Benzylamine | EDCl/HOBt | DMF, RT | 78% |
Azepane Modifications
The seven-membered azepane ring exhibits nucleophilic reactivity at the nitrogen:
Alkylation/Quaternization
Treatment with alkyl halides (e.g., methyl iodide):
| Halide | Base | Solvent | Product |
|---|---|---|---|
| CH₃I | K₂CO₃ | CH₃CN | N-methylazepanium salt |
Ring-Opening
Under strong acidic conditions (e.g., HCl, Δ), azepane can undergo ring-opening to form linear amines.
Cross-Coupling Reactions
The propyl linker and azepane may facilitate palladium-mediated couplings:
Suzuki–Miyaura Coupling
Hypothetical example using boronic acids:
| Boronic Acid | Catalyst | Conditions | Yield (Predicted) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DME/H₂O, 80°C | 60–75% |
Biological Activity-Driven Reactions
The compound’s bioactivity (e.g., enzyme inhibition) suggests interactions such as:
-
Hydrogen bonding via the carboxylic acid and triazole nitrogens.
-
Chelation with metal ions (e.g., Zn²⁺ in metalloenzymes).
Reaction Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 25–110°C | Higher for C–H activation |
| Catalyst Loading | 2–5 mol% Pd | Critical for cross-couplings |
| Solvent Polarity | DMA > DMF > CH₃CN | Polar aprotic favored |
Functional Group Compatibility
| Group | Stability Under Pd Conditions | Notes |
|---|---|---|
| Carboxylic Acid | Moderate | May require protection |
| Azepane | High | Tolerant to bases/oxidants |
| Triazole | High | Resists ring-opening |
Scientific Research Applications
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes. The azepane ring can also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Structural Comparison of Selected 1H-1,2,3-Triazole-4-carboxylic Acid Derivatives
*Predicted using computational tools (e.g., ChemAxon).
Key Observations :
- Ring Size and Lipophilicity : The azepane derivative (7-membered ring) exhibits higher predicted LogP (1.8) than the pyrrolidine analog (LogP 1.2), suggesting increased lipophilicity due to the larger ring and extended alkyl chain. This may enhance membrane permeability but reduce aqueous solubility .
- Aromatic vs.
- Electron-Withdrawing Groups : The 4-chlorophenyl-CF3 derivative (LogP 2.7) demonstrates how electron-withdrawing substituents enhance rigidity and metabolic stability but reduce solubility .
Key Observations :
- Antimicrobial Activity: The 2-aminophenyl analog exhibits potent activity against Gram-negative pathogens (MIC 8.5 μM for Vibrio cholerae), likely due to interactions with bacterial membrane proteins or DNA .
- Antitumor Activity : The 4-chlorophenyl-CF3 derivative shows selective inhibition of c-Met kinase, a key oncogenic driver, with 68.09% growth inhibition in lung cancer cells .
- Targeted Drug Design: The azepane and pyrrolidine derivatives, with their aliphatic amines, may target neurological or G protein-coupled receptors (GPCRs) due to their basicity and structural mimicry of endogenous amines .
Biological Activity
7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound notable for its significant biological activities, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications in treating diseases characterized by excessive inflammation and cell death, such as neurodegenerative disorders and cancer.
Chemical Structure and Properties
The molecular formula of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is C_8H_8N_4I, with a molecular weight of approximately 260.04 g/mol. Its structure features a fused pyrrole and pyrimidine ring system, with an iodine substituent at the 5-position and an amino group at the 2-position. This unique configuration contributes to its biological activity and reactivity.
The primary mechanism of action for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves the inhibition of RIPK1. This kinase plays a crucial role in mediating inflammatory responses and programmed cell death pathways. By inhibiting RIPK1, the compound can potentially modulate cellular processes involved in apoptosis and inflammation, making it a candidate for therapeutic interventions in various diseases.
Inhibition of RIPK1
Research has demonstrated that 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine effectively inhibits RIPK1 activity. This inhibition can lead to a reduction in inflammatory signaling pathways, which is particularly relevant in conditions such as neurodegeneration and certain cancers.
Anticancer Properties
The compound has shown promising results in various cancer cell lines. In vitro studies indicate that it exhibits antiproliferative effects, with effective concentration (EC50) values ranging from 0.014 to 14.5 µM across different cancer types. The maximum tolerated doses (MTD) in animal models varied between 5–10 mg/kg, suggesting a need for further optimization to reduce toxicity while maintaining efficacy .
Neuroprotective Effects
Given its role in inhibiting RIPK1, there is potential for this compound to provide neuroprotective effects. In models of neurodegenerative diseases, the modulation of RIPK1 activity may help mitigate neuronal cell death associated with conditions like Alzheimer's disease.
Table: Summary of Biological Activity
| Activity Type | Description | EC50 (µM) | MTD (mg/kg) |
|---|---|---|---|
| RIPK1 Inhibition | Significant inhibition leading to reduced inflammation | N/A | N/A |
| Anticancer Activity | Antiproliferative effects across various cancer cell lines | 0.014 - 14.5 | 5 - 10 |
| Neuroprotective Potential | Modulation of apoptosis pathways in neuronal cells | N/A | N/A |
Synthesis and Derivatives
Several synthetic routes have been developed for the preparation of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine. These methods often involve multi-step procedures starting from simpler precursors and aim to optimize yield and purity for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer :
- Click Chemistry (CuAAC) : Utilize copper-catalyzed azide-alkyne cycloaddition to construct the triazole core. For example, react an azide-functionalized azepane derivative with a propiolic acid ester, followed by hydrolysis to yield the carboxylic acid group .
- Ester Hydrolysis : Synthesize the methyl or ethyl ester precursor (e.g., via alkylation of the triazole) and hydrolyze under basic conditions (e.g., NaOH/EtOH) to obtain the carboxylic acid .
Q. How can the structural conformation of this compound be validated?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for crystal structure refinement. Single-crystal X-ray diffraction provides precise bond angles, torsion angles, and spatial arrangement of the azepane and triazole moieties .
- Spectroscopic Analysis : Confirm functional groups via -/-NMR (e.g., triazole C-H at δ ~7.5–8.5 ppm) and IR (carboxylic acid O-H stretch ~2500–3300 cm) .
Q. What in vitro models are appropriate for preliminary anticancer activity screening?
- Methodological Answer :
- Cell Lines : Test against lung cancer (NCI-H522, A549) and melanoma (LOX IMVI) cell lines, which are sensitive to triazole-carboxylic acid derivatives.
- Assay Protocol :
- Use the NCI-60 screening panel or MTT assay.
- Calculate Growth Inhibition Percentage (GP):
| Cell Line | GP Range (Reported for Analogues) | Key Substituent Effects |
|---|---|---|
| NCI-H522 | 68–86% | Electron-withdrawing groups (e.g., CF) enhance activity |
| LOX IMVI | 44–62% | Thiazole fusion improves potency |
Advanced Research Questions
Q. Why do carboxylic acid derivatives exhibit lower antiproliferative activity compared to their amide counterparts?
- Methodological Answer :
- Acidity and Cell Permeability : The carboxylic acid’s low pKa (~2–3) results in ionization at physiological pH, reducing membrane permeability. Amides, with neutral zwitterionic forms, exhibit better cellular uptake .
- Experimental Validation : Compare logP values (via HPLC) and perform permeability assays (e.g., Caco-2 monolayer) to quantify bioavailability differences.
Q. How can researchers resolve contradictions in growth inhibition data across studies?
- Methodological Answer :
- Substituent Analysis : Use SAR studies to isolate the impact of azepane ring size, propyl linker flexibility, and triazole substitution. For example, bulkier azepane groups may hinder target binding.
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Cross-validate using orthogonal assays (e.g., clonogenic vs. ATP-luminescence) .
Q. What computational approaches predict target interactions, such as with c-Met kinase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to c-Met’s active site (PDB: 3LQ8). Prioritize poses where the triazole forms H-bonds with hinge residues (e.g., Met1160).
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity with inhibitory activity .
Q. How can zwitterionic properties be optimized to enhance anticancer activity?
- Methodological Answer :
- Pro-drug Design : Synthesize ester or amide prodrugs (e.g., tert-butyl ester) that hydrolyze in vivo to release the active acid.
- Ionizable Substituents : Introduce pH-sensitive groups (e.g., pyridyl) to modulate zwitterionic behavior. Test cytotoxicity at varying pH (5.5–7.4) to mimic tumor microenvironments .
Key Data Contradictions and Solutions
- Issue : Conflicting GP values for NCI-H522 cells (68–86% in vs. 62–70% in ).
- Resolution : Re-evaluate substituent electronic effects (e.g., CF vs. Cl) and assay endpoints (e.g., 72-hr vs. 48-hr exposure).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
